![molecular formula C19H22N2O2 B2938673 4-methoxy-N-(4-(piperidin-1-yl)phenyl)benzamide CAS No. 305373-17-5](/img/structure/B2938673.png)
4-methoxy-N-(4-(piperidin-1-yl)phenyl)benzamide
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Overview
Description
4-methoxy-N-(4-(piperidin-1-yl)phenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to the benzene ring and a piperidine moiety linked to the phenyl group
Mechanism of Action
Target of Action
The primary target of 4-methoxy-N-(4-(piperidin-1-yl)phenyl)benzamide is the Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase that plays a crucial role in the pathogenesis of non-small cell lung cancer (NSCLC) when it forms a fusion gene with echinoderm microtubule-associated protein-like 4 (EML4) .
Mode of Action
This compound acts as an inhibitor of ALK . It binds to the kinase domain of ALK, thereby inhibiting its constitutive tyrosine kinase activity . This inhibition disrupts the signaling pathways downstream of ALK, leading to a decrease in the proliferation of cancer cells .
Biochemical Pathways
The inhibition of ALK by this compound affects several biochemical pathways. The most significant of these is the disruption of the EML4-ALK fusion gene pathway, which plays an essential role in the pathogenesis of NSCLC . By inhibiting ALK, the compound prevents the constitutive activation of this pathway, thereby inhibiting the growth and proliferation of cancer cells .
Result of Action
The inhibition of ALK by this compound results in a decrease in the growth and proliferation of NSCLC cells . This is due to the disruption of the EML4-ALK pathway, which is essential for the pathogenesis of this type of cancer .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds interact with various enzymes and proteins, influencing biochemical reactions .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Similar compounds have shown threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds are known to interact with various enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with transporters and binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds may have targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-(piperidin-1-yl)phenyl)benzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride.
Amidation Reaction: The 4-methoxybenzoyl chloride is then reacted with 4-(piperidin-1-yl)aniline in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(4-(piperidin-1-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 4-hydroxy-N-(4-(piperidin-1-yl)phenyl)benzamide.
Reduction: Formation of 4-methoxy-N-(4-(piperidin-1-yl)phenyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-(4-(piperidin-1-yl)phenyl)benzamide is an organic compound belonging to the benzamide class, characterized by a methoxy group on the benzene ring and a piperidine moiety linked to the phenyl group. This compound targets Anaplastic Lymphoma Kinase (ALK) and acts as an inhibitor, disrupting the EML4-ALK fusion gene pathway, which is significant in the pathogenesis of Non-Small Cell Lung Cancer (NSCLC). Inhibition of ALK results in decreased growth and proliferation of NSCLC cells.
Scientific Research Applications
This compound is used in scientific research across various fields:
- Chemistry It serves as a building block in synthesizing complex molecules.
- Biology It is investigated as a potential ligand in receptor binding studies.
- Medicine It is explored for potential therapeutic effects, especially in treating neurological disorders.
- Industry It is utilized to develop new materials with specific properties.
Biological Activities
This compound has potential biological activities, making it significant in medicinal chemistry.
- Antitumor Activity Similar compounds have demonstrated antitumor effects, suggesting its potential in treating various cancers.
- CNS Activity The piperidine moiety suggests possible central nervous system (CNS) activity, potentially benefiting neurological disorders.
- Inhibition of Enzymes It may inhibit enzymes involved in cancer progression, such as hypoxia-inducible factor 1 (HIF-1), which is crucial in cellular responses to low oxygen levels.
- Cell Apoptosis The compound shows potential in inducing apoptosis in tumor cells, making it a candidate for cancer therapy.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation The methoxy group can be oxidized to form a hydroxyl group using reagents like potassium permanganate or chromium trioxide under acidic conditions, leading to the formation of 4-hydroxy-N-(4-(piperidin-1-yl)phenyl)benzamide.
- Reduction The carbonyl group in the benzamide moiety can be reduced to form an amine using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in 4-methoxy-N-(4-(piperidin-1-yl)phenyl)benzylamine.
- Substitution The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using nucleophiles such as amines or thiols in the presence of a base, leading to various substituted benzamides depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(4-(morpholin-1-yl)phenyl)benzamide: Similar structure but with a morpholine ring instead of a piperidine ring.
4-methoxy-N-(4-(pyrrolidin-1-yl)phenyl)benzamide: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
4-methoxy-N-(4-(piperidin-1-yl)phenyl)benzamide is unique due to the presence of the piperidine ring, which can influence its binding affinity and selectivity towards certain molecular targets. This structural feature can result in distinct pharmacological properties compared to its analogs.
Biological Activity
4-Methoxy-N-(4-(piperidin-1-yl)phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C23H28N4O2. The compound features a methoxy group, a piperidinyl moiety, and a benzamide structure, which contribute to its chemical properties and biological effects.
The mechanism of action for this compound involves interaction with various biological targets:
- Inhibition of Enzymes : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer progression, such as hypoxia-inducible factor 1 (HIF-1), which plays a crucial role in cellular responses to low oxygen levels.
- Cell Apoptosis : The compound has shown potential in inducing apoptosis in tumor cells, making it a candidate for cancer therapy.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Similar compounds have demonstrated antitumor effects, suggesting that this compound may also possess such properties. Studies indicate its potential use in treating various cancers .
- CNS Activity : The presence of the piperidine moiety suggests possible central nervous system (CNS) activity, which could be beneficial for neurological disorders .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique biological properties of this compound. Below is a table summarizing the characteristics and activities of related compounds:
Compound Name | Structure Highlights | Biological Activity |
---|---|---|
2-methoxy-N-phenyl-piperidin-4-ylmethyl]benzamide | Contains piperidine and methoxy groups | Antitumor |
N-(2,6-difluorophenyl)-3-(3-(2-(2-methoxy... | Contains difluorophenyl and methoxy groups | Antimicrobial |
N-[4-(6-methylpyridazin-3-yl)phenyl]-4-methylbenzamide | Similar benzamide structure | CNS activity |
Case Studies
Several studies have explored the biological activity of benzamide derivatives similar to this compound:
- Antitumor Efficacy : In vitro studies have demonstrated that benzamide derivatives can inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Research on related compounds has shown potential neuroprotective effects, suggesting that modifications to the piperidine structure can enhance efficacy against neurodegenerative diseases .
Future Directions
The ongoing research into this compound suggests promising avenues for drug development. Future studies should focus on:
- In Vivo Studies : Conducting animal model studies to validate the antitumor and neuroprotective effects observed in vitro.
- Structural Optimization : Modifying the chemical structure to enhance solubility and bioavailability while minimizing side effects.
Properties
IUPAC Name |
4-methoxy-N-(4-piperidin-1-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-23-18-11-5-15(6-12-18)19(22)20-16-7-9-17(10-8-16)21-13-3-2-4-14-21/h5-12H,2-4,13-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWLLKINFCZQCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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